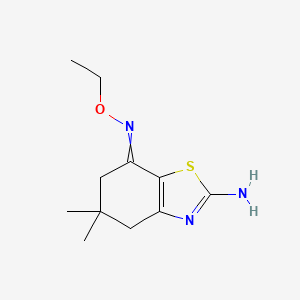
7-Ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C11H17N3OS and a molecular weight of 239.34. It belongs to the class of organic compounds known as dialkylarylamines, which are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Structural Characterization
Multicomponent Crystals Construction The synthesis of multicomponent crystals involving various substituted organic amine molecules demonstrates the complexity and versatility of chemical structures similar to 7-Ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine. These compounds exhibit strong hydrogen bonding and weak intermolecular interactions, guiding the formation of supramolecular architectures. Notably, water molecules play a significant role in constructing these structures, highlighting the importance of solvent interactions in crystal formation (Zong et al., 2016).
Neurotropic Activity of Hydrogenated Derivatives The synthesis and evaluation of hydrogenated derivatives of quinoxaline and dibenzo[b,f][1,4]diazepine provide insights into the neurotropic activities of compounds structurally related to the target molecule. This research underscores the potential neurological applications of such compounds, albeit in a very different context from the specific chemical (Krichevskii et al., 1997).
Biological Applications
Antifungal Effects A study on the antifungal effect of certain 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives against types of fungi illustrates the bioactivity of structurally related compounds. This research highlights the potential of these chemical structures in developing new antifungal agents, showcasing their relevance in addressing agricultural and medical challenges (Jafar et al., 2017).
Molluscicidal Properties Thiazolo[5,4-d]pyrimidines, which share a resemblance to the target compound, have been explored for their molluscicidal properties. This research contributes to understanding the application of such compounds in controlling snail populations that serve as intermediate hosts for schistosomiasis, pointing towards environmental and public health applications (El-bayouki & Basyouni, 1988).
Future Directions
Future research directions could include the synthesis of metal chelates with this compound, as well as further exploration of its medicinal role . Additionally, the compound could be studied for its potential biological activities, such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
properties
IUPAC Name |
7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-4-15-14-8-6-11(2,3)5-7-9(8)16-10(12)13-7/h4-6H2,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDMDHFRAIQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=C1SC(=N2)N)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)

![5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2880902.png)

![N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880904.png)
![1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880906.png)
![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)


![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)
![1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2880918.png)

![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)